1-(Benzyloxy)but-3-YN-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-phenylmethoxybut-3-yn-2-one |
InChI |
InChI=1S/C11H10O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
InChI Key |
PHHKXYZTKLXIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Structural and Electronic Features of 1 Benzyloxy but 3 Yn 2 One
Structural and Electronic Features of this compound
Electron Distribution and Polarization in the Yn-one System
The electronic structure of an ynone system is inherently polarized due to the presence of the electron-withdrawing carbonyl group conjugated with the alkyne. This results in a partial positive charge (δ+) on the β-carbon of the alkyne and a partial negative charge (δ-) on the oxygen atom of the carbonyl group.
The introduction of an α-alkoxy group, such as the benzyloxy group in this compound, further modulates this electron distribution. The oxygen atom of the alkoxy group can donate electron density to the α-carbon through resonance, which can, in turn, influence the polarization of the adjacent carbonyl and alkyne moieties. This interplay of inductive and resonance effects is crucial in determining the molecule's reactivity towards nucleophiles and electrophiles.
The polarization of chemical bonds is a fundamental concept that can be understood through the lens of quantum mechanics, where the phase of the electronic wavefunction provides insight into charge distribution. rutgers.edu In condensed matter systems, macroscopic polarization arises from the alignment of microscopic dipoles. rutgers.edu While a direct analysis of this compound is not available, the principles of electron distribution and polarization in similar systems with interacting functional groups are well-established. osti.govaps.orgaip.orgresearchgate.net
Stereoelectronic Considerations in Chemical Transformations
Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on the reactivity and stability of molecules. wikipedia.orgfiveable.me These effects are critical in understanding the outcomes of chemical reactions involving α-alkoxy-β,γ-alkynones. For a reaction to proceed efficiently, the interacting orbitals must have a specific geometric relationship to allow for optimal overlap. pharmacy180.comyoutube.com
In the context of α-alkoxy-β,γ-alkynones, the conformation of the molecule plays a significant role in its reactivity. The relative orientation of the alkoxy group, the carbonyl group, and the alkyne can influence the accessibility of different reaction pathways. For instance, in cyclization reactions, stereoelectronic effects can dictate the diastereoselectivity of the product. An example of this is the 6-endo-trig oxa-Michael addition, where the stereoselectivity is attributed to enhanced orbital overlap in the transition state. nih.gov
The general principles of stereoelectronics dictate that reactions often proceed through conformations where there is maximum overlap between the interacting orbitals, which is typically an anti-periplanar arrangement for processes like E2 eliminations. fiveable.mepharmacy180.com This requirement for specific orbital alignment can lead to highly stereoselective transformations.
Overview of Research Trajectories for Related α-Alkoxy-β,γ-Alkynones
Research involving α-alkoxy-β,γ-alkynones and related compounds has explored their utility as building blocks in the synthesis of various carbocyclic and heterocyclic systems. For instance, these compounds can undergo intramolecular reactions to form complex ring structures.
One area of investigation involves the use of Lewis acids to promote cyclization reactions. For example, treatment of certain alkynones with BF₃·OEt₂ and tetra-n-butylammonium iodide can lead to the formation of oxacycles through a 6-endo-trig oxa-Michael addition. nih.gov The success of these reactions can be highly dependent on the substituents on the alkynone. nih.gov
Furthermore, α-alkoxy-β,γ-alkynones can be precursors to other valuable synthetic intermediates. For example, 1-(benzyloxy)pent-3-yn-2-one has been used in the synthesis of a dithiolane-protected derivative, which is a key step in the preparation of more complex molecules. nih.gov
The broader class of alkynones has been utilized in a variety of transformations, including:
Hydration to form β-diketones. mdpi.com
Cycloaddition reactions to generate cyclopentenones and other cyclic systems. organic-chemistry.orgmdpi.com
Reactions with organocuprates to produce α,β-unsaturated ketones. acs.org
Gold-catalyzed alkoxyhalogenation reactions. researchgate.net
Classical Approaches to α-Alkoxy-Ketones with Alkyne Moieties
The construction of α-alkoxy ketones featuring an alkyne functional group is a cornerstone of various synthetic endeavors. researchgate.net These structures serve as versatile intermediates due to the dual reactivity of the ketone and the alkyne. researchgate.net
Alkynylation Reactions in α-Functionalized Ketone Synthesis
A primary strategy for synthesizing molecules like this compound involves the direct introduction of an alkyne group. This can be accomplished through several C-C bond-forming reactions.
The Sonogashira cross-coupling reaction is a prominent method for the synthesis of alkynyl ketones. mdpi.com This reaction typically involves the coupling of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a copper co-catalyst. mdpi.com While traditionally carried out in organic solvents, advancements have enabled this reaction to proceed in water with the aid of phase transfer reagents or even under solvent-free conditions. mdpi.comorganic-chemistry.org For instance, a highly efficient copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) catalytic system facilitates the coupling of various terminal alkynes with acid chlorides at room temperature without a solvent, affording high yields of the corresponding ynones. organic-chemistry.org
Another approach involves the carbonylative coupling of terminal alkynes with aryl iodides. organic-chemistry.org This method utilizes a palladium catalyst and carbon monoxide to generate the α,β-alkynyl ketone structure. organic-chemistry.org Gold-catalyzed oxidative coupling of terminal alkynes with borane (B79455) adducts also presents a modern and efficient route to α-boryl ketones, which can be further manipulated. acs.org
A summary of various coupling strategies for the synthesis of alkynyl ketones is presented in the table below.
| Coupling Partners | Catalyst/Reagents | Key Features |
| Terminal Alkynes & Acyl Chlorides | [PdCl₂(PPh₃)₂]/CuI, Et₃N | General method for alkynyl ketone synthesis. mdpi.com |
| Terminal Alkynes & Acyl Chlorides | CuI/TMEDA | Solvent-free, room temperature conditions, high yields. organic-chemistry.org |
| Terminal Alkynes & Aryl Iodides | PdCl₂(PPh₃)₂, aq. NH₃, CO | Carbonylative coupling to form α,β-alkynyl ketones. organic-chemistry.org |
| Terminal Alkynes & Borane Adducts | Gold Catalyst, N-oxide | Mild conditions, synthesis of α-boryl ketones. acs.org |
Organometallic reagents are instrumental in the formation of carbon-carbon bonds, a critical step in the synthesis of many ketones. researchgate.netorganic-chemistry.org Grignard reagents (organomagnesium halides) and organolithium reagents are powerful nucleophiles that readily add to carbonyl compounds, such as aldehydes, to form secondary alcohols which can then be oxidized to ketones. researchgate.netorganic-chemistry.orgmmcmodinagar.ac.in
Specifically for the synthesis of alkynyl ketones, alkynyldimethylaluminum reagents, derived from trimethylaluminum (B3029685) and terminal alkynes, react efficiently with a variety of acid chlorides without the need for a transition metal catalyst to produce ynones in good yields. organic-chemistry.org The Favorsky reaction, which involves the reaction of alkynes with aldehydes or ketones in the presence of a base, is another classic method for preparing propargylic alcohols, the precursors to alkynyl ketones. researchgate.net Modern variations of this reaction utilize catalytic systems like Bu₄NOH/H₂O/DMSO to achieve high yields and selectivity. researchgate.net
The following table highlights the application of different organometallic reagents in the synthesis of ketone precursors.
| Organometallic Reagent | Electrophile | Product Type |
| Grignard Reagents (RMgX) | Aldehydes, Ketones | Secondary and Tertiary Alcohols. researchgate.netmmcmodinagar.ac.in |
| Organolithium Reagents (RLi) | Aldehydes, Ketones | Secondary and Tertiary Alcohols. organic-chemistry.org |
| Alkynyldimethylaluminum | Acid Chlorides | Ynones. organic-chemistry.org |
| Acetylides (from Alkynes) | Aldehydes, Ketones | Propargylic Alcohols (Favorsky Reaction). researchgate.net |
Oxidation Protocols for Precursor Alcohols
The oxidation of precursor alcohols, particularly propargylic alcohols, is a direct and widely used method to obtain the corresponding alkynyl ketones. nih.govd-nb.info The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity and yield.
The oxidation of propargylic alcohols to α,β-acetylenic carbonyl compounds is a key transformation in organic synthesis. nih.govd-nb.info A variety of methods have been developed for this purpose, ranging from stoichiometric oxidants to catalytic systems. nih.govd-nb.info
A notable example is the use of a copper(I) iodide/4-dimethylaminopyridine (DMAP)/2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) catalytic system for the aerobic oxidation of propargylic alcohols. nih.govresearchgate.net This method is highly chemoselective, proceeding under mild, room temperature conditions and tolerating a wide range of functional groups, including amines, phenols, and other alkynes. nih.govd-nb.inforesearchgate.net The reaction selectively oxidizes the alcohol to the corresponding ketone in excellent yields. nih.govd-nb.info Other effective systems include TEMPO in combination with calcium hypochlorite, which provides a simple and efficient method for the selective oxidation of propargylic alcohols to their corresponding aldehydes and ketones at room temperature. rsc.org Biocatalytic approaches, such as using the peroxygenase from Agrocybe aegerita, have also been employed to oxidize racemic propargylic alcohols to their corresponding ketones. acs.org
A comparison of different oxidation methods for propargylic alcohols is provided below.
| Oxidant/Catalyst System | Key Features |
| CuI/DMAP/TEMPO/O₂ | Highly chemoselective, mild conditions, excellent yields. nih.govd-nb.inforesearchgate.net |
| TEMPO/Ca(OCl)₂ | Simple, efficient, room temperature, no additives required. rsc.org |
| Peroxygenase from Agrocybe aegerita | Biocatalytic, oxidation of racemic alcohols. acs.org |
| Dess-Martin Periodinane (DMP) | A specific procedure for oxidizing 1-(benzyloxy)pent-3-yn-2-ol to 1-(benzyloxy)pent-3-yn-2-one has been reported. nih.gov |
Achieving chemoselectivity in the oxidation of alcohols is paramount, especially when the molecule contains multiple oxidizable functional groups. d-nb.infoacs.org The copper(I)/TEMPO catalyst system demonstrates remarkable chemoselectivity, efficiently oxidizing primary alcohols over secondary alcohols and leaving other sensitive groups like alkenes and alkynes untouched. acs.org This selectivity is crucial for the synthesis of complex molecules where protecting group strategies would otherwise be necessary. The mild reaction conditions and the use of air or oxygen as the ultimate oxidant make these methods environmentally benign and highly practical. nih.govresearchgate.netacs.org The ability to selectively oxidize a specific alcohol in the presence of other functional groups significantly enhances the efficiency of synthetic routes. d-nb.info
Advanced Synthetic Strategies for this compound
Advanced synthetic strategies for this compound and its derivatives are characterized by high levels of control over reaction outcomes. These methods move beyond simple preparations to address challenges in selectivity, including the differentiation between multiple reactive sites (chemoselectivity), the control of orientation in additions (regioselectivity), and the precise arrangement of atoms in three-dimensional space (stereoselectivity). Such control is often achieved through the use of sophisticated catalytic systems and carefully designed convergent pathways.
The synthesis of complex molecules often requires reactions that selectively target one functional group in the presence of others. In the context of this compound precursors, which contain multiple reactive sites, chemo- and regioselectivity are paramount.
Research has demonstrated the use of transition metal catalysis to achieve high selectivity in reactions involving benzyloxy-containing alkynes. For instance, titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis has been shown to control the regioselectivity of alkyne insertion. nih.gov The use of directing groups on the substrate can invert the typical regioselectivity, allowing for the formation of highly substituted products that would otherwise be difficult to access. nih.gov Similarly, copper-catalyzed protoborylation of 1,4-diynes, including a substrate analogous to the target compound, (3-(benzyloxy)penta-1,4-diyn-3-yl)benzene, can be tuned to achieve high chemo- and regioselectivity by selecting the appropriate ligand. ustc.edu.cn For example, the use of the Xantphos ligand was found to reverse the regioselectivity of the protoborylation product compared to other ligands like DPEphos. ustc.edu.cn These methods highlight how catalyst and ligand choice can effectively steer reaction pathways to afford a single, desired product from a polyfunctionalized starting material.
| Catalyst System | Substrate Type | Transformation | Selectivity Control | Reference |
|---|---|---|---|---|
| [(py)2Cl2TiNPh]2 | Benzyloxy-containing TMS-alkyne | [2+2+1] Pyrrole Synthesis | Pendent Lewis basic groups on the alkyne direct the regioselectivity of insertion. | nih.gov |
| Cu(OTf)2 / Ligand | (3-(Benzyloxy)penta-1,4-diyn-3-yl)benzene | Protoborylation | Ligand choice (e.g., Xantphos vs. DPEphos) determines the regiochemical outcome. | ustc.edu.cn |
| Microwave Irradiation | Isatin, amino acids, and nitrostyrenes | Spirooxindole Synthesis | Reaction conditions optimized to favor specific regioisomers. | mdpi.com |
The creation of chiral derivatives of this compound with specific stereochemistry is a significant objective in organic synthesis, as the biological activity of molecules is often dependent on their three-dimensional structure. Stereoselective approaches aim to control the formation of stereocenters during the synthesis.
One powerful method involves a convergent strategy using chiral building blocks. For example, chiral hexynones can be prepared from a chiral Weinreb pentynamide. rsc.org This amide, itself derived from a chiral carboxylic acid, is treated with specific synthons to build the hexynone scaffold, embedding the desired stereochemistry into the final product. rsc.org Another well-established technique is the use of chiral auxiliaries, such as in the Evans syn-aldol reaction. In one reported synthesis, 3-benzyloxypropionaldehyde is reacted with a chiral propionyloxazolidinone to produce an aldol (B89426) adduct with high diastereoselectivity. aalto.fi This chiral fragment is then converted into a Weinreb amide and coupled with an alkyne, transferring the stereochemical information to the resulting ynone. aalto.fi These substrate-controlled methods leverage the existing chirality in the starting materials to direct the stereochemical outcome of subsequent transformations. sci-hub.se
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a cornerstone of asymmetric synthesis. scienceopen.com This approach is particularly valuable for producing enantiomerically enriched compounds, where one mirror-image form (enantiomer) is favored over the other.
For precursors related to this compound, enantioselective organocatalytic methods have been successfully applied. The MacMillan catalyst, a chiral imidazolidinone, can be used to facilitate the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, such as (E)-4-(benzyloxy)but-2-enal, to generate chiral β-amino aldehydes with high enantiomeric purity. nih.gov Another common strategy is the enantioselective Mannich reaction, where catalysts like pseudoephedrine guide the condensation of a ketone, an aldehyde, and an amine to form chiral amino ketones. researchgate.netresearchgate.net Research in this area has also employed cinchona-derived squaramide catalysts, which are effective in promoting highly chemoselective and enantioselective cascade reactions to construct enantioenriched heterocyclic systems. nih.gov These catalysts operate by forming transient chiral intermediates or through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that dictates the stereochemical course of the reaction. scienceopen.com
| Catalyst Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Chiral Imidazolidinone (MacMillan catalyst) | Conjugate Addition | Generates chiral β-amino aldehydes from α,β-unsaturated aldehydes. | nih.gov |
| Pseudoephedrine | Mannich Reaction | Yields chiral propargyl-containing amines with high diastereoisomer excess. | researchgate.netresearchgate.net |
| Cinchona-derived Squaramide | Thia-Michael Addition Cascade | Provides excellent yield and enantioselectivity for benzothiazine derivatives. | nih.gov |
| Dimethylprolinol | Allenylation of Terminal Alkynols | Used in CuBr2-catalyzed reactions to produce chiral allenols in high ee. | thieme.de |
A direct and common convergent approach involves using a building block that already contains the benzyloxy ether. A primary example is the reaction of benzyloxyacetaldehyde with an organometallic acetylide, such as ethynylmagnesium bromide. whiterose.ac.uk This reaction forms the alcohol precursor, 1-(benzyloxy)but-3-yn-2-ol, which is then oxidized in a subsequent step to yield the target ketone, this compound. whiterose.ac.uknih.gov
A more sophisticated application of this strategy involves building a more complex fragment first. For instance, 3-benzyloxypropionaldehyde can be used in an Evans aldol reaction to create a chiral alcohol, which is then converted to a Weinreb amide. aalto.fi This amide, now a refined building block containing the benzyloxy group and established stereochemistry, is then reacted with a lithium acetylide to furnish the ynone structure in a highly controlled manner. aalto.fi This method showcases how a simple benzyloxy-containing starting material can be elaborated into a complex fragment before the key coupling step.
To prevent unwanted reactions at the highly electrophilic carbonyl group of the ynone, a common strategy is to protect it in the form of an acetal (B89532) or ketal during the synthesis. univpancasila.ac.id The protected intermediate can undergo various transformations before the carbonyl group is regenerated in a final deprotection step.
A key intermediate in this class is 1,1-diethoxybut-3-yn-2-one, also known as TEB-ketone. uib.no This compound, which features a diethyl acetal protecting the ketone, can be synthesized in three steps from ethyl diethoxyacetate. uib.no The methodology involves creating a nucleophilic acetylide that attacks an electrophilic derivative of the diethoxyacetate, displacing a leaving group to form the protected ynone structure. uib.no While this specific intermediate lacks the benzyloxy group, the principle is directly applicable. A benzyloxy group can be present on the acetylide fragment or introduced in a later step. The stability of acetals containing a benzyloxy moiety makes this a viable strategy for the synthesis of the target compound. researchgate.net Furthermore, syntheses of related chiral ynones have employed dimethoxy acetals as protecting groups, demonstrating the utility of this approach in complex, stereoselective preparations. rsc.org
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which incorporates substantial portions of all starting materials. This approach is prized in organic synthesis for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netbohrium.com While a specific, documented multi-component reaction for the direct synthesis of this compound is not prominently featured in the literature, the synthesis of the closely related ynone scaffold is frequently achieved through MCRs. researchgate.netbeilstein-journals.org
These reactions often proceed through the catalytic generation of reactive alkynoyl intermediates. bohrium.com A common and powerful strategy for forming ynones is the Sonogashira coupling of a terminal alkyne with an acyl chloride, catalyzed by palladium and copper complexes. researchgate.net This transformation can be integrated into a one-pot, multi-component sequence where the newly formed ynone participates in subsequent cyclization or addition reactions.
A plausible, though not explicitly documented, MCR pathway for an α-alkoxy ynone like this compound could involve a three-component coupling. Such a reaction might bring together benzyloxyacetyl chloride, ethynyltrimethylsilane (or acetylene (B1199291) gas), and a third reactant in a process catalyzed by a transition metal, such as gold or silver, which are known to catalyze MCRs involving alkynes. beilstein-journals.org Gold- and silver-catalyzed reactions, for instance, can activate alkyne moieties towards nucleophilic attack, facilitating complex cascade reactions. beilstein-journals.org The general principle involves the in situ formation of the ynone, which is then trapped by a nucleophile, all within a single reaction vessel, embodying the efficiency of MCRs.
Table 1: Key Features of Multi-Component Reactions in Ynone Synthesis
| Feature | Description | Relevance to this compound Synthesis |
| Convergence | Three or more distinct starting materials are combined in one pot. | A potential route could involve a benzyloxy-containing acyl donor, an acetylene source, and another component. |
| Catalysis | Often employs transition metals like Palladium (Pd), Copper (Cu), Gold (Au), or Silver (Ag). researchgate.netbeilstein-journals.org | Pd/Cu catalysis is standard for Sonogashira-type ynone formations; Au/Ag could enable subsequent transformations. researchgate.netbeilstein-journals.org |
| Atom Economy | Most atoms from the reactants are incorporated into the final product. | MCRs minimize waste by design, making them an efficient theoretical approach for the target molecule. |
| Intermediate | A reactive ynone intermediate is often generated in situ. bohrium.com | The α-benzyloxy ynone scaffold would be formed and could potentially react further in a cascade sequence. |
Analytical Methodologies for Synthetic Verification
The unambiguous confirmation of the structure and purity of a synthesized compound is a critical aspect of chemical research. For this compound, this involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization Techniques
Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for this compound is not widely published, expected values can be accurately predicted based on the analysis of close structural analogs like 1-(Benzyloxy)pent-3-yn-2-one. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For this compound, characteristic signals would include the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (-OCH₂Ph), the methylene protons adjacent to the carbonyl group (-COCH₂O-), and a crucial singlet for the terminal alkyne proton (≡C-H).
¹³C NMR: This method provides information about the carbon skeleton. Key signals would confirm the presence of the carbonyl carbon, the two sp-hybridized alkyne carbons, the carbons of the phenyl ring, and the two methylene carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and alkyne (C≡C) groups. A sharp, distinct peak for the terminal alkyne C-H stretch is a definitive feature. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, thus confirming its elemental composition.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic (C₆H ₅) | δ 7.30-7.45 ppm (m, 5H) | Complex multiplet typical for a monosubstituted benzene (B151609) ring. acs.orgnih.gov |
| Benzylic (-OCH ₂Ph) | δ ~4.6 ppm (s, 2H) | Singlet, deshielded by the adjacent oxygen and phenyl ring. acs.orgnih.gov | |
| Methylene (-COCH ₂O-) | δ ~4.2 ppm (s, 2H) | Singlet, deshielded by the adjacent carbonyl and oxygen atoms. acs.orgnih.gov | |
| Alkyne (≡C-H ) | δ ~2.5-3.0 ppm (s, 1H) | A characteristic singlet for the terminal alkyne proton. | |
| ¹³C NMR | Carbonyl (C =O) | δ ~185 ppm | Typical for an α,β-ynone. acs.orgnih.gov |
| Aromatic (C ₆H₅) | δ 128-137 ppm | Multiple signals for the aromatic carbons. acs.orgnih.gov | |
| Alkyne (-C ≡C-H) | δ ~80-90 ppm | Two distinct signals for the sp-hybridized carbons. acs.orgnih.gov | |
| Benzylic (-OC H₂Ph) | δ ~74 ppm | acs.orgnih.gov | |
| Methylene (-COC H₂O-) | δ ~76 ppm | acs.orgnih.gov | |
| IR | Terminal Alkyne (≡C-H stretch) | ~3300 cm⁻¹ (sharp) | Definitive peak for a terminal alkyne. |
| Alkyne (C≡C stretch) | ~2120 cm⁻¹ (weak/medium) | Characteristic alkyne bond vibration. | |
| Carbonyl (C=O stretch) | ~1685 cm⁻¹ (strong) | Strong absorption due to the conjugated ketone. nih.gov | |
| C-O Stretch | ~1100-1200 cm⁻¹ (strong) | Ether linkage vibrations. nih.gov |
Chromatographic Purity Assessment
Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and catalysts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose.
For a compound with the polarity and functional groups of this compound, a reversed-phase HPLC method is typically employed. acs.orgacs.org This involves a nonpolar stationary phase (like C18-silica) and a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, often detected using a UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). Purity levels are commonly reported as a percentage, with values ≥95% being standard for purified compounds in research. acs.orgjst.go.jp
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | Eluent system to separate components. A gradient allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The benzyloxy group provides strong UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | A small, precise volume of the sample dissolved in the mobile phase. |
| Purity Standard | ≥95% | A common benchmark for the purity of a synthesized compound after purification. acs.orgjst.go.jp |
Chemical Reactivity and Transformations of 1 Benzyloxy but 3 Yn 2 One
Reactivity of the Alkynone Moiety
The chemical behavior of 1-(Benzyloxy)but-3-yn-2-one is dictated by its alkynone structure. This includes a carbonyl group (ketone) and an alkyne (triple bond), which are the primary sites for chemical reactions.
Nucleophilic Additions to the Carbonyl Group
The carbon atom of the carbonyl group is electrophilic and is a target for nucleophiles.
Reactions Involving the Triple Bond
The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions.
Metal-Catalyzed Alkyne Functionalizations
The terminal alkyne moiety in this compound is a site of rich reactivity, particularly in the context of metal-catalyzed transformations. Transition metals, especially palladium, play a pivotal role in activating the C-H bond of the terminal alkyne and in facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most prominent reactions is the Sonogashira cross-coupling, where terminal alkynes react with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. For this compound, this would allow for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne, leading to the formation of more complex conjugated systems. The synthesis of alkynyl ketones through Sonogashira coupling of acyl chlorides with terminal alkynes is a well-established method mdpi.com.
Furthermore, metal-catalyzed reactions can lead to the cleavage of the alkynyl carbon-carbon bond, enabling alkynylation of other molecules rsc.org. Other metal-catalyzed transformations applicable to alkynes include hydration, hydroalkoxylation, hydroamination, and hydroarylation, which would lead to the formation of functionalized alkenes from the alkyne moiety of this compound nih.gov. For instance, gold-catalyzed hydration of the alkyne would be expected to yield a β-diketone.
Recent advancements have also highlighted cascade reactions where metal-catalyzed alkyne functionalization is followed by subsequent cyclizations or rearrangements, offering pathways to complex heterocyclic structures acs.org.
Table 1: Examples of Metal-Catalyzed Reactions Applicable to Alkynyl Ketones
| Reaction Type | Catalyst/Reagents | Expected Product with this compound |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | 1-(Benzyloxy)-4-(aryl/vinyl)but-3-yn-2-one |
| Hydration (Markovnikov) | Au(I) or Hg(II) catalyst, H₂O | 1-(Benzyloxy)butane-2,4-dione |
| Methoxy-carbonylation | Pd catalyst, CO, Methanol | Methyl 4-(benzyloxy)-3-oxopent-4-enoate |
| Hydroarylation | Metal catalyst (e.g., Ni), Boronic Acid | 1-(Benzyloxy)-4-arylbut-3-en-2-one |
Michael-Type Additions to the α,β-Unsaturated System
The conjugated system of the α,β-unsaturated ketone in this compound, also known as an ynone, makes it a potent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the carbon-carbon triple bond in a conjugate addition fashion nih.govnih.govlibretexts.org. This reactivity is a cornerstone for the construction of more complex molecular architectures.
In the Michael addition to ynones, the regioselectivity is generally high, with the nucleophile adding to the β-position relative to the carbonyl group. This is due to the electronic polarization of the conjugated system, which renders the β-carbon electrophilic fiu.edu. The initial addition of the nucleophile results in the formation of an enolate intermediate, which is then protonated to yield the final product masterorganicchemistry.comwikipedia.org.
The stereoselectivity of the conjugate addition can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. The addition of nucleophiles to ynones can lead to the formation of either (E)- or (Z)-isomers of the resulting α,β-unsaturated ketone nih.gov. For instance, in thiol-yne reactions with ynones, the E/Z stereoselectivity is strongly correlated with the electron density of the acceptor nih.gov. Asymmetric Michael additions can be achieved using chiral catalysts, such as diphenylprolinol silyl ether, which can afford products with high enantioselectivity nih.gov.
A wide variety of nucleophiles can participate in Michael additions to ynones, highlighting the versatility of this reaction. These include both soft and hard nucleophiles.
Carbon Nucleophiles: Doubly stabilized carbanions, such as those derived from malonates, β-ketoesters, and β-cyanoesters, are classic Michael donors libretexts.orgwikipedia.org. Organocuprates are also effective for delivering alkyl or aryl groups in a conjugate addition manner.
Nitrogen Nucleophiles: Primary and secondary amines readily add to ynones to form β-enaminones.
Oxygen Nucleophiles: Alcohols can add to ynones, particularly under basic or acidic catalysis, to yield β-alkoxy-α,β-unsaturated ketones.
Sulfur Nucleophiles: Thiols are excellent nucleophiles for Michael additions to ynones, proceeding rapidly to form β-thio-α,β-unsaturated ketones nih.gov.
The reaction can also be performed intramolecularly, leading to the formation of cyclic compounds. The versatility of the Michael addition makes it a powerful tool for the derivatization of this compound masterorganicchemistry.com.
Reactivity Pertaining to the Benzyloxy Ether
The benzyloxy group in this compound primarily serves as a protecting group for the α-hydroxy functionality of the ketone. Its reactivity is mainly centered around its cleavage to unmask the hydroxyl group. However, the benzyl (B1604629) group itself can also be a site for further functionalization.
The removal of the benzyl ether is a common transformation in organic synthesis. Several methods are available for the deprotection of benzyl ethers, with the choice of method depending on the presence of other functional groups in the molecule researchgate.net.
Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen atmosphere tandfonline.comcommonorganicchemistry.com. This method is generally clean and high-yielding. However, care must be taken as the alkyne functionality in this compound could also be reduced under these conditions. A combination of Pd/C and Pd(OH)₂/C has been reported to be a more efficient catalyst for debenzylation tandfonline.com.
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers organic-chemistry.org. A nitroxyl radical-catalyzed oxidative deprotection in the presence of a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA) has also been reported acs.org.
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions organic-chemistry.org.
Table 2: Common Deprotection Methods for Benzyl Ethers
| Method | Reagents | Advantages | Potential Issues with this compound |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding | Reduction of the alkyne |
| Oxidative Cleavage | DDQ or Nitroxyl radical/PIFA | Selective for benzyl ethers | Potential for over-oxidation |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Effective for acid-stable molecules | Potential for side reactions with the ketone or alkyne |
Palladium-Catalyzed Transformations Involving the Benzyl Group
Beyond its role as a protecting group, the benzyl group can participate in palladium-catalyzed reactions. These transformations often involve the activation of the benzylic C-H or C-O bonds.
Palladium-catalyzed direct C-H arylation of benzyl ethers can lead to the formation of new carbon-carbon bonds at the benzylic position. For instance, palladium-catalyzed direct sp³ C-H arylation of aryl and alkyl benzyl thioethers with aryl bromides has been reported nih.gov. While this is for a thioether, similar reactivity could potentially be explored for the benzyloxy group.
Palladium-catalyzed coupling reactions of benzylic derivatives are also known researchgate.net. These reactions can proceed through the formation of π-benzylpalladium intermediates. For example, an improved Heck reaction allows for the synthesis of α-benzyl-β-keto esters from aryl bromides organic-chemistry.org. While this is not a direct transformation of the benzyl ether, it highlights the utility of palladium in forming bonds at the benzylic position. Furthermore, palladium-catalyzed benzylation of carboxylic acids with toluene via benzylic C-H activation provides a method for forming benzyl esters organic-chemistry.org.
These types of transformations could potentially be applied to the benzyl group in this compound for further molecular diversification, treating the benzyl group not just as a protecting group but as a handle for further functionalization.
Rearrangement Reactions (e.g., Wittig Rearrangement Derivatives)
The structural framework of this compound makes it a potential substrate for various rearrangement reactions, including derivatives of the Wittig rearrangement. The Wittig rearrangement, a transformation of an ether into an alcohol, can proceed through different mechanistic pathways, notably the nih.govresearchgate.net- and researchgate.netnih.gov-sigmatropic shifts. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous benzyloxy-containing compounds provides a basis for understanding its potential transformations.
The nih.govresearchgate.net-Wittig rearrangement typically proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org The stability of the generated radicals plays a crucial role in the success of the reaction. scripps.edu In the context of a molecule like this compound, the benzylic position is adept at stabilizing both anionic charge and radical intermediates, making it a plausible participant in such rearrangements. organic-chemistry.org
Conversely, the researchgate.netnih.gov-Wittig rearrangement is a concerted, pericyclic process that often competes with the nih.govresearchgate.net-shift. scripps.edu Lower temperatures generally favor the researchgate.netnih.gov-rearrangement over the nih.govresearchgate.net-pathway. scripps.edu For benzyloxy derivatives, both nih.govresearchgate.net- and researchgate.netnih.gov-Wittig rearrangements have been observed, leading to the formation of α-benzyl-α-hydroxy and α-aryl-α-hydroxy lactams, respectively, in related systems. nih.gov The specific outcome for this compound would likely depend on the reaction conditions and the nature of the base used for deprotonation.
Interplay Between Functional Groups and Cascade Reactions
The proximate arrangement of the benzyloxy, ketone, and alkyne functionalities in this compound creates a platform for a variety of cascade reactions, where a single reaction setup initiates a sequence of transformations.
Tandem Reactions and One-Pot Syntheses
The concept of tandem or one-pot synthesis, which combines multiple reaction steps in a single flask, is highly valuable in streamlining synthetic processes. While specific tandem reactions involving this compound are not detailed in the available literature, its structure is amenable to such strategies. For instance, a reaction could be envisioned where the alkyne undergoes a transformation, followed by an intramolecular reaction involving the ketone or benzyloxy group. Such cascade reactions are known to proceed from the Friedel-Crafts acylation followed by an aldol (B89426) condensation in related systems. acs.org One-pot syntheses of various heterocyclic compounds, such as 1-aryl-3-trifluoromethylpyrazoles, have been successfully developed using related starting materials and highlight the potential for similar strategies with this compound. nih.gov
Intramolecular Cyclization Pathways
The functional groups within this compound can act as internal partners in cyclization reactions. For example, under acidic conditions, intramolecular cyclization of related compounds containing a tethered phenyl ring can occur through electrophilic aromatic substitution. researchgate.net In the case of this compound, activation of the alkyne or ketone could lead to an intramolecular attack by the benzyloxy group or the phenyl ring itself, potentially forming various cyclic structures. The specific pathway would be influenced by the choice of catalyst and reaction conditions. For instance, Brønsted acid-promoted intramolecular cyclizations of acetophenone derivatives containing a vinyl group have been shown to produce polysubstituted indenes. rsc.org
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling the reaction outcomes and designing new synthetic methodologies.
Transition State Analysis of Key Transformations
The stereochemical and regiochemical outcomes of many organic reactions are determined at the transition state. For pericyclic reactions like the researchgate.netnih.gov-Wittig rearrangement, the transition state is thought to adopt a five-membered, envelope-like structure. nih.gov Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of these transient species. researchgate.net Such analyses can predict the activation energies of competing reaction pathways, providing insight into the factors that control selectivity. researchgate.net For instance, in related systems, DFT calculations have been used to understand the cascade reactions involving Friedel-Crafts acylation and aldol condensation. acs.org
Kinetic and Thermodynamic Considerations
The feasibility and outcome of a chemical reaction are governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products). For competing reactions, such as the nih.govresearchgate.net- and researchgate.netnih.gov-Wittig rearrangements, the reaction conditions can be tuned to favor the kinetically or thermodynamically controlled product. As previously mentioned, lower temperatures often favor the kinetically controlled researchgate.netnih.gov-rearrangement product. scripps.edu
Applications in Complex Molecule Synthesis
Role as a Versatile Synthetic Intermediate
1-(Benzyloxy)but-3-yn-2-one serves as a highly versatile and reactive building block in organic synthesis. Its unique structure, featuring a terminal alkyne, a ketone, and a benzyloxy group, allows for a diverse range of chemical transformations. This trifunctional nature makes it an ideal precursor for the construction of complex molecular architectures, particularly heterocyclic compounds and other advanced organic scaffolds. The electron-withdrawing ketone group activates the alkyne for nucleophilic attack, while the benzyloxy group can be retained in the final product or cleaved to reveal a primary alcohol for further functionalization. This combination of reactive sites enables chemists to strategically design synthetic routes to a wide array of valuable molecules.
The construction of heterocyclic rings is a cornerstone of modern medicinal and materials chemistry. This compound provides a powerful platform for the synthesis of various heterocyclic systems, including those containing oxygen and nitrogen atoms. Its ability to participate in cyclization reactions, either through intramolecular processes or by reacting with external nucleophiles, makes it a valuable synthon for generating diverse heterocyclic libraries.
Furans are a common motif in natural products and pharmaceuticals, and their synthesis has been the subject of extensive research. α,β-Alkynyl ketones, such as this compound, are excellent precursors for the synthesis of substituted furans. Various methodologies have been developed to achieve this transformation, often involving a cyclization reaction initiated by the addition of a nucleophile to the activated alkyne.
One common approach involves the reaction of the alkynyl ketone with a nucleophile, followed by an intramolecular cyclization. For instance, the addition of a soft nucleophile, such as the enolate of a β-ketoester, to the triple bond of this compound would generate an intermediate that, upon tautomerization and subsequent acid- or base-catalyzed cyclization, could yield a polysubstituted furan. The reaction conditions can be tuned to favor the desired cyclization pathway and control the regioselectivity of the final product.
Furthermore, transition metal catalysis, particularly with gold or palladium catalysts, has emerged as a powerful tool for the synthesis of furans from alkynyl ketones. These catalysts can activate the alkyne towards intramolecular attack by a tethered nucleophile or facilitate a cascade reaction involving intermolecular addition followed by cyclization. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity of α,β-alkynyl ketones strongly suggests its applicability in these synthetic strategies. A proposed reaction scheme for the synthesis of a furan derivative from this compound is presented below.
Proposed Synthesis of a Furan Derivative:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Ethyl acetoacetate | NaOEt, EtOH | Ethyl 2-(benzyloxymethyl)-5-methylfuran-3-carboxylate |
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a vast number of drugs containing these structural motifs. The electrophilic nature of the triple bond in this compound makes it susceptible to attack by nitrogen nucleophiles, providing a direct route to various nitrogen heterocycles.
For example, the reaction of this compound with primary amines can lead to the formation of enaminones, which can then undergo intramolecular cyclization to form substituted pyrroles or other nitrogen-containing rings. The outcome of the reaction can often be controlled by the choice of the amine and the reaction conditions. Similarly, reaction with hydrazines can provide access to pyrazole derivatives, while amidines can be used to construct pyrimidine rings.
While specific literature detailing the reactions of this compound with various nitrogen nucleophiles is sparse, the known reactivity of α,β-alkynyl ketones provides a strong basis for its potential in this area. A plausible synthetic route to a substituted pyrrole (B145914) is outlined in the following table.
Proposed Synthesis of a Pyrrole Derivative:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Glycine methyl ester | Et3N, Toluene | Methyl 1-(benzyloxymethyl)-5-methyl-1H-pyrrole-3-carboxylate |
Beyond the synthesis of simple heterocycles, this compound can be employed as a key starting material for the construction of more complex and sterically demanding organic scaffolds. Its ability to undergo sequential reactions allows for the introduction of multiple functional groups and the creation of intricate three-dimensional structures.
Spiroketals are a class of bicyclic compounds found in a variety of natural products with significant biological activity. A common strategy for the synthesis of spiroketals involves the acid-catalyzed cyclization of a dihydroxy ketone. By analogy, a derivative of this compound, specifically an ω-hydroxy derivative, could serve as an excellent precursor for spiroketal formation.
The synthesis would begin with the conversion of the terminal alkyne of this compound into a longer chain containing a protected hydroxyl group. Subsequent deprotection and reduction of the ketone would yield a diol, which upon treatment with an acid catalyst, would undergo a double intramolecular cyclization to form the spiroketal. The stereochemical outcome of the spiroketalization can often be controlled by the reaction conditions and the stereochemistry of the diol precursor. This approach offers a flexible entry to a range of spiroketal structures.
Proposed Synthetic Route to a Spiroketal Scaffold:
| Starting Material | Key Transformation Steps | Intermediate | Final Product |
| This compound | 1. Sonogashira coupling with a protected halo-alcohol. 2. Deprotection. 3. Ketone reduction. 4. Acid-catalyzed spiroketalization. | ω-Hydroxy-α,β-alkynyl ketone | A substituted spiroketal |
Dithianes are important functional groups in organic synthesis, most notably for their use as masked carbonyl groups in Umpolung chemistry. The α,β-unsaturated ketone moiety of this compound is susceptible to conjugate addition by sulfur nucleophiles. The reaction with 1,3-propanedithiol, in the presence of a Lewis acid or a base, is expected to proceed via a Michael addition to the triple bond, followed by a second nucleophilic attack of the other thiol group on the carbonyl carbon, leading to the formation of a 1,3-dithiane ring.
This transformation not only protects the carbonyl group but also introduces a versatile functional handle that can be used for further synthetic manipulations. The resulting dithiane can be deprotonated at the C-2 position to form a nucleophilic acyl anion equivalent, which can then react with various electrophiles to form new carbon-carbon bonds. This strategy significantly expands the synthetic utility of this compound as a building block for complex molecule synthesis.
Formation of a Dithiane Derivative:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | 1,3-Propanedithiol | BF3·OEt2 | 2-(2-(Benzyloxy)acetyl)-1,3-dithiane |
No Publicly Available Research Found for "this compound" in Specified Synthetic Applications
Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research findings were identified for the compound This compound that align with the requested topics of complex molecule synthesis, natural product synthesis, or the design of its analogs and derivatives.
The investigation sought to uncover detailed applications of this specific compound in the following areas:
Contributions to Natural Product Synthesis: No studies were found detailing the use of this compound for incorporation into polyketide fragments or for the stereocontrolled construction of chiral centers.
Design of Analogs and Derivatives: The search yielded no information regarding the structural modification of this compound to enhance its reactivity or the rational design of specific derivatives for targeted applications.
While related chemical structures and synthetic methodologies, such as the use of other benzyloxy-containing compounds or general strategies for polyketide synthesis, are present in chemical literature, there is no direct data available that specifically involves this compound. Therefore, it is not possible to provide the requested article based on existing, verifiable research.
Advanced Spectroscopic and Mechanistic Investigations
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods are indispensable for the unambiguous characterization of 1-(Benzyloxy)but-3-yn-2-one, providing detailed information about its atomic connectivity and chemical environment.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, offers a comprehensive view of the molecular framework of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical shifts and multiplicities of protons and carbons, 2D NMR experiments establish correlations between different nuclei, which is crucial for assigning complex spectra and confirming the structure.
For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, within the benzyl (B1604629) group. The HSQC experiment correlates directly bonded proton and carbon atoms, definitively assigning the carbons of the methylene (B1212753) bridge and the aromatic ring. The HMBC spectrum is instrumental in identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular puzzle, for example, by showing a correlation from the methylene protons of the benzyloxy group to the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~185 |
| C≡CH | ~3.4 | ~82 |
| C≡CH | ~3.4 | ~80 |
| O-CH₂ | ~4.8 | ~75 |
| Benzyl-C (ipso) | - | ~136 |
| Benzyl-C (ortho) | ~7.3-7.4 | ~128 |
| Benzyl-C (meta) | ~7.3-7.4 | ~129 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental data.
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 2100 cm⁻¹ is indicative of the C≡C triple bond stretching vibration of the terminal alkyne. The carbonyl group (C=O) of the ketone will exhibit a strong absorption in the region of 1680-1700 cm⁻¹. The C-H stretch of the terminal alkyne (≡C-H) typically appears as a sharp, intense peak around 3300 cm⁻¹. Additionally, the spectrum would display absorptions corresponding to the aromatic C-H and C=C bonds of the benzyl group, as well as the C-O ether linkage.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| ≡C-H | Stretch | ~3300 |
| C≡C | Stretch | ~2100 |
| C=O | Stretch | ~1690 |
| C-O-C | Stretch | ~1100 |
| Aromatic C-H | Stretch | ~3030 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₁₁H₁₀O₂). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of the benzyl group or cleavage adjacent to the carbonyl group, leading to characteristic fragment ions that help to confirm the proposed structure.
Mechanistic Studies
To understand the reactivity and transformation pathways of this compound, detailed mechanistic studies are essential.
Isotopic labeling is a sophisticated technique used to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom (e.g., hydrogen, carbon, or oxygen) with one of its heavier isotopes (e.g., ²H, ¹³C, or ¹⁸O), researchers can follow its path through the reaction mechanism using techniques like NMR or mass spectrometry. For instance, if this compound were to undergo a reaction involving the alkyne proton, deuterating this position (replacing ¹H with ²H) would allow for the determination of whether this specific proton is involved in the rate-determining step or is transferred during the reaction. Such experiments are crucial for distinguishing between different possible reaction mechanisms.
Monitoring the progress of a reaction in real-time provides dynamic information about the formation of intermediates and products, as well as the consumption of reactants. In-situ spectroscopic techniques, such as ReactIR (in-situ FT-IR) or in-situ NMR, are employed for this purpose. By continuously acquiring spectra as the reaction proceeds, it is possible to observe the appearance and disappearance of key vibrational bands or NMR signals. This data can be used to generate concentration profiles over time, which are essential for kinetic analysis and for identifying transient intermediates that may not be observable by conventional analysis of the final reaction mixture. For reactions involving this compound, this could provide invaluable data on reaction rates and the stability of any proposed intermediates.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. These calculations are based on solving the Schrödinger equation, with various levels of approximation to make it computationally feasible for complex molecules.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the determination of optimized molecular geometries, vibrational frequencies, and various electronic properties.
For a molecule analogous to our target, such as 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level of theory have been used to optimize the molecular structure and compare it with experimental X-ray diffraction data. nih.gov Such studies typically show good agreement between the calculated and experimental bond lengths and angles, validating the computational model. The electronic properties derived from these calculations, such as the distribution of electron density, can reveal the most electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.
The Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. windows.net This can indicate higher polarizability and a greater ease of undergoing chemical reactions.
In a study of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO was found to be primarily localized on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group, indicating these are the primary sites for electrophilic attack. nih.gov The LUMO was predominantly located on the benzoic acid portion. nih.gov The calculated HOMO-LUMO energy gap for this molecule was 4.3337 eV. nih.gov For 1-(Benzyloxy)but-3-yn-2-one, one could hypothesize that the HOMO would have significant contributions from the oxygen atoms of the benzyloxy and keto groups and the alkyne pi system, while the LUMO would likely be centered on the electron-deficient carbonyl carbon and the alkyne.
Table 1: Global Reactivity Descriptors for an Analogous Benzyloxy Compound
| Parameter | Value (eV) |
| EHOMO | -6.0801 |
| ELUMO | -1.7464 |
| Energy gap (ΔE) | 4.3337 |
| Ionization Potential (I) | 6.0801 |
| Electron Affinity (A) | 1.7464 |
| Electronegativity (χ) | 3.91325 |
| Chemical Hardness (η) | 2.16685 |
Data derived from a study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. nih.gov
Reaction Pathway Modeling
Computational modeling of reaction pathways is instrumental in elucidating reaction mechanisms, identifying key intermediates and transition states, and understanding the factors that control selectivity.
A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. Locating this first-order saddle point on the potential energy surface is crucial for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
Computational methods, often using DFT, can be employed to search for and verify transition state structures. For reactions involving alkynes, such as those that ynones undergo, theoretical studies have successfully mapped out the energetic profiles of complex catalytic cycles. For instance, in gold(I)-catalyzed reactions of alkynyl thioethers, DFT calculations have identified the transition states for key steps like nucleophilic attack and subsequent rearrangements. acs.org These calculations provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
By comparing the energy barriers of different possible reaction pathways, computational chemistry can predict the most likely outcome of a reaction, including its regioselectivity and stereoselectivity. For example, in the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones, DFT calculations revealed that the observed (Z)-selectivity was due to unfavorable steric interactions in the transition state leading to the (E)-isomer. nih.gov The calculated energy difference between the two competing transition states was significant enough to explain the high stereoselectivity observed experimentally. nih.gov
For a molecule like this compound, which has multiple reactive sites, reaction pathway modeling could be used to predict, for instance, whether a nucleophile would preferentially attack the carbonyl carbon or one of the sp-hybridized carbons of the alkyne.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
In studies of other organic molecules, MD simulations have been used to understand their interactions with lipid bilayers, which is relevant for assessing the potential bioavailability of a compound. nih.gov For a molecule with both hydrophobic (the benzyl (B1604629) group) and polar (the ketone) regions like this compound, MD simulations could predict its preferred orientation and location within a cell membrane. Furthermore, MD simulations are valuable for studying the dynamics of ligand-protein binding, which is a key aspect of drug design. tandfonline.com
Conformational Analysis and Flexibility
Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds to identify stable conformers (local energy minima) and the energy barriers between them (transition states). The flexibility of the benzyloxy group, in particular, can influence how the molecule interacts with other species, such as reactants or biological targets. Studies on similar flexible molecules indicate that even subtle changes in conformation can significantly impact reactivity. The major minimum on a potential energy surface for a flexible molecule often corresponds to a specific conformation, such as a "sofa" or "twist" form, with other local minima also being accessible. researchgate.net
Table 1: Illustrative Conformational Energy Profile of a Flexible Ether-Ketone This table represents a hypothetical output from a DFT calculation at the B3LYP/6-31G(d) level to illustrate the type of data generated in a conformational analysis. Actual values for this compound would require a dedicated computational study.
| Conformer | Dihedral Angle 1 (°) (C-O-CH₂) | Dihedral Angle 2 (°) (O-CH₂-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| A (Global Minimum) | 178.5 | -65.2 | 0.00 | 75.4 |
| B | 60.1 | -70.8 | 1.25 | 15.1 |
| C | -58.9 | 175.3 | 2.10 | 9.5 |
Intermolecular Interactions in Solution and Solid State
The chemical structure of this compound allows for a variety of non-covalent interactions that govern its properties in condensed phases. In solution, the carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking and C-H···π interactions. In the solid state, these interactions dictate the crystal packing arrangement. nih.gov
Structure-Reactivity Relationship Studies
The reactivity of this compound is determined by the interplay of its functional groups: the electrophilic alkyne, the carbonyl group, and the benzyloxy substituent.
Substituent Effects on Reactivity
The benzyloxy group significantly modulates the electronic properties of the ynone framework. While the ether oxygen is inductively electron-withdrawing, it can also act as a π-electron donor through resonance, though this effect is insulated by the methylene (B1212753) (-CH₂-) bridge. The primary influence is the inductive withdrawal, which affects the electron density of the adjacent carbonyl group and, to a lesser extent, the alkyne.
The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon triple bond, making the β-carbon susceptible to nucleophilic attack (conjugate addition) and the α-carbon susceptible to attack by radicals. rsc.org Computational studies on related ynones have demonstrated that the nature of the substituent has a critical impact on reactivity. For instance, replacing an aryl group with an alkyl substituent on an ynone can render the molecule unreactive in certain catalytic cycles, a phenomenon that can be explained by calculating the activation free energy of the rate-determining step. rsc.org Conversely, electron-donating groups on an aryl ring attached to an ynone can increase reaction yields in other transformations. researchgate.net The benzyloxy group in this compound is therefore expected to play a key role in tuning the molecule's reactivity profile compared to simpler alkyl-substituted ynones.
Table 2: General Substituent Effects on Ynone Reactivity in Radical Cyclization This table is a generalized summary based on findings for various ynones. rsc.org
| Substituent on Aryl Ring (R¹) | Electronic Effect | Observed Impact on Yield |
|---|---|---|
| -OCH₃ | Strongly Electron-Donating | Significantly enhances yield |
| -CH₃ | Electron-Donating | Slightly enhances yield |
| -H | Neutral | Baseline yield |
| -Cl, -Br | Electron-Withdrawing | Reduces yield |
| -NO₂ | Strongly Electron-Withdrawing | Significantly reduces yield |
Stereo- and Regiochemical Predictions
Computational chemistry is instrumental in predicting the outcomes of reactions where multiple isomers can be formed. For reactions involving this compound, DFT calculations can be used to model the transition states for different reaction pathways.
Regioselectivity: In cycloaddition or cyclization reactions, the molecule could react to form different constitutional isomers. For example, in electrophilic cyclizations, computational studies have shown that terminal alkynes tend to favor 6-membered ring formation (6-endo-dig), whereas internal alkynes yield 5-membered rings (5-exo-dig). nih.gov By calculating the activation energies for competing pathways, the most likely product can be predicted. The distortion and interaction energies of the reactants along the reaction coordinate are key factors determining the regiochemical outcome. nih.govescholarship.org
Stereoselectivity: For reactions that create new chiral centers, computational models can predict which stereoisomer will be favored. This is achieved by calculating the energies of the diastereomeric transition states. The pathway with the lower energy barrier will be faster and lead to the major product. This approach has become a valuable tool for understanding and predicting the outcomes of asymmetric catalysis. rsc.org
Development of Computational Models for Alkynone Chemistry
The study of alkynone chemistry has benefited greatly from the continuous development of more accurate and efficient computational models.
DFT for Mechanistic Insights: DFT remains a cornerstone for elucidating complex reaction mechanisms. Functionals like M06-2X and B3LYP are commonly used to calculate reaction energies, locate transition states, and perform intrinsic reaction coordinate (IRC) calculations to confirm that a transition state connects the correct reactants and products. mdpi.com These methods provide detailed information about bond breaking and formation, charge distribution, and orbital interactions throughout a reaction. mdpi.com
Machine Learning for Reactivity Prediction: More recently, machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new reactions and predict their outcomes. rsc.org ML models can be trained on large datasets of known reactions to learn complex structure-reactivity relationships. Packages like Auto3D utilize machine learning interatomic potentials (MLIPs), such as ANI and AIMNet, to rapidly calculate molecular energies with quantum mechanical accuracy. cmu.edu These models can be used for high-throughput screening of substrates and catalysts, predicting reaction yields, and identifying optimal reaction conditions, thereby complementing traditional DFT approaches. cmu.edu
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(Benzyloxy)but-3-yn-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-electrophile coupling or C–H alkylation reactions. For example, 1-(Benzyloxy)-2-iodobenzenes can undergo dialkylation using optimized Pd catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos in polar aprotic solvents (e.g., DMF) at 80–100°C . Key parameters for optimization include:
- Catalyst loading : 5–10 mol% for balanced reactivity and cost.
- Solvent choice : DMF or THF for solubility and stability of intermediates.
- Temperature control : Lower temperatures (≤80°C) reduce side reactions like over-alkylation.
- Substrate stoichiometry : A 1:1.2 ratio of aryl iodide to alkyne precursor minimizes unreacted starting material.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm the benzyloxy group (δ 4.5–5.0 ppm for -OCH₂Ph) and ketone moiety (δ 190–210 ppm in -NMR) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For derivatives with low symmetry, collect high-resolution data (≤0.8 Å) and validate using R-factor convergence (<5%) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1).
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions be tailored to functionalize this compound, and what factors influence regioselectivity?
- Methodological Answer :
- Substrate design : Introduce electron-withdrawing groups (e.g., -NO₂) on the aryl ring to enhance electrophilicity at the para position .
- Ligand effects : Bulky ligands (e.g., SPhos) favor ortho-selectivity in C–H activation, while electron-deficient ligands (e.g., P(3,5-CF₃-C₆H₃)₃) promote meta-functionalization .
- Mechanistic validation : Use deuterium-labeling experiments to track H/D exchange at reactive sites.
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to model overlapping lattices. For pseudo-merohedral twinning, refine using Hooft parameters .
- Disorder modeling : Split occupancy for flexible benzyloxy groups and apply restraints (e.g., DELU, SIMU) to thermal parameters .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding using Mercury’s contact analysis .
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks at the ketone or alkyne positions.
- Solvent effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., ε = 37.5 for DMF).
- Kinetic profiling : Compare activation energies (ΔG‡) for competing pathways (e.g., enolization vs. direct alkylation) using Eyring plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
